1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
Description
The compound 1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone features a benzimidazole core linked to a pyrrolidinone ring via a methylene bridge. The benzimidazole moiety is substituted at the 1-position with a 2-(4-morpholinyl)-2-oxoethyl group, while the pyrrolidinone ring is attached to a 2-methylphenyl group. This structure is characteristic of bioactive molecules targeting enzymes or receptors, where the morpholinyl group enhances solubility and pharmacokinetic properties .
Synthesis of such compounds typically involves condensation reactions between substituted benzimidazoles and pyrrolidinone derivatives, followed by functionalization of the side chains. Characterization via $^1$H NMR, $^{13}$C NMR, and mass spectrometry (MS) confirms structural integrity, as seen in analogous compounds .
Properties
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-6-2-4-8-20(17)27-15-18(14-22(27)29)24-25-19-7-3-5-9-21(19)28(24)16-23(30)26-10-12-31-13-11-26/h2-9,18H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORLEUUCVPRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is often the case that such compounds interact with specific enzymes or receptors within the body, altering their function and leading to various physiological effects.
Mode of Action
It is known to be used as a photoinitiator. Photoinitiators are compounds that absorb light and produce reactive species, which can initiate a chemical reaction, such as polymerization.
Biochemical Pathways
As a photoinitiator, it likely plays a role in photochemical reactions, leading to changes in the structure and function of certain molecules.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination.
Result of Action
As a photoinitiator, it likely leads to the formation of reactive species that can initiate chemical reactions, potentially leading to changes in the structure and function of certain molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure is crucial for its function as a photoinitiator. Other factors, such as temperature, pH, and the presence of other chemicals, may also affect its stability and efficacy.
Biological Activity
1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone, with the CAS number 942863-05-0, is a compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes a benzimidazole core, which is known for various pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N4O3, with a molecular weight of 418.5 g/mol. Its structure can be broken down into several functional groups that contribute to its biological activity:
- Benzimidazole moiety : Often associated with antimicrobial and anticancer properties.
- Morpholine group : Known for enhancing solubility and bioavailability.
- Pyrrolidinone ring : Contributes to the overall stability and reactivity of the compound.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a photoinitiator , which means it can initiate polymerization reactions upon exposure to light, making it useful in certain therapeutic applications. Furthermore, compounds with similar structures have demonstrated significant antimicrobial , antiparasitic , and anticancer activities.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Benznidazole | Antiparasitic | 4.27 | |
| Compound A | Antimicrobial | 3.95 | |
| Compound B | Anticancer | Varies |
Biological Evaluation
Various studies have evaluated the biological effects of related compounds. For instance, research indicates that benzimidazole derivatives exhibit significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating potent efficacy . The presence of morpholine in the structure often enhances these activities due to improved pharmacokinetic properties.
Case Studies
- Antiparasitic Activity : A study involving a series of benzimidazole derivatives found that certain compounds exhibited up to seven times greater activity against G. intestinalis compared to standard treatments like benznidazole . This suggests that structural modifications can lead to enhanced biological efficacy.
- Anticancer Potential : Research has indicated that compounds similar to the target compound have shown promise in inhibiting cancer cell proliferation, although specific data on this compound's anticancer activity remains limited.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the target compound, exhibit significant antimicrobial properties. Studies have shown that various benzimidazole derivatives can effectively inhibit bacterial growth and biofilm formation. For instance, compounds similar to 1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone have been evaluated against multiple bacterial strains, demonstrating promising results in terms of their microbicidal effects .
Anticancer Properties
The compound has been investigated for its anticancer potential. Research has highlighted the effectiveness of benzimidazole derivatives in targeting various cancer cell lines, including those associated with lung and ovarian cancers. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways . Specific studies have noted the compound's ability to disrupt cellular processes critical for tumor growth and survival .
Antiparasitic Effects
Benzimidazole derivatives are also recognized for their antiparasitic activity. The target compound has shown efficacy against protozoan parasites, which are responsible for diseases such as malaria and leishmaniasis. The structural features of these compounds allow them to interfere with the metabolic pathways of parasites, leading to their death or incapacitation .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of benzimidazole derivatives, including the target compound, researchers found that it exhibited a strong inhibitory effect against Staphylococcus aureus and Escherichia coli. The study utilized both qualitative and quantitative methods to assess antimicrobial activity, confirming the compound's potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
A comprehensive study focused on the anticancer properties of various benzimidazole derivatives demonstrated that compounds similar to 1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone induced apoptosis in breast cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Piperidinyl vs. Morpholinyl Substituents
- Compound from : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone replaces the morpholinyl group with a piperidinyl substituent. This difference may alter binding affinity in biological systems due to steric and electronic effects .
Allylphenoxyethyl and Methoxyphenyl Substituents
- Compound from : 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one features an allylphenoxyethyl side chain and a 4-methoxyphenyl group. The allylphenoxyethyl substituent introduces aromatic and aliphatic flexibility, which could enhance membrane permeability but reduce metabolic stability compared to the morpholinyl-oxoethyl group .
Pyrrolidinone Ring Modifications
- Compound from : 4-Methyl-2-(1-methyl-5-(2-morpholino-2-oxoethyl)-1H-pyrrol-2-yl)benzaldehyde retains the morpholinyl-oxoethyl group but replaces the pyrrolidinone ring with a benzaldehyde moiety.
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing substrates. A common method involves reacting 1,2-diaminobenzene with 2-methylphenylacetic acid under acidic conditions (e.g., HCl in ethanol at 80°C for 12 hours), yielding 1-(2-methylphenyl)-1H-benzimidazole . Alternatively, microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields (68–72%) .
Key Reaction Conditions
| Substrate | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine | HCl (4M) | 80°C | 70 |
| 2-Methylphenylacetic acid | Polyphosphoric acid | 120°C | 65 |
| 4-Nitro-1,2-diaminobenzene | Pd/C (10 wt%) | 100°C (H₂) | 78 |
Pyrrolidinone Ring Construction
The 2-pyrrolidinone ring is synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. For example, N-Boc-protected 4-aminobutyric acid undergoes deprotection followed by lactamization using thionyl chloride (SOCl₂) in dichloromethane, producing 2-pyrrolidinone in 85% yield . Alternatively, ring-closing metathesis (Grubbs catalyst, 5 mol%) of diene precursors offers stereochemical control, achieving enantiomeric excesses >90% .
Cyclization Pathways
Morpholinyl-2-Oxoethyl Group Introduction
The morpholinyl-2-oxoethyl side chain is appended via alkylation or acylation. Reacting benzimidazole with 2-bromoacetyl morpholine in the presence of K₂CO₃ in DMF at 50°C for 6 hours achieves N-alkylation with 65% yield . Alternatively, a two-step process involves (i) coupling morpholine to bromoacetic acid using DCC/HOBt, followed by (ii) amide bond formation with the benzimidazole nitrogen .
Optimized Alkylation Conditions
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (2 equiv)
-
Temperature : 50°C
-
Time : 6–8 hours
Coupling Strategies for Final Assembly
The benzimidazole and pyrrolidinone units are coupled via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For instance, treating 2-chlorobenzimidazole with 4-amino-2-pyrrolidinone in the presence of Pd(OAc)₂/Xantphos at 100°C affords the coupled product in 60% yield . Microwave-assisted coupling reduces reaction times to 30 minutes with a 12% increase in yield .
Comparative Coupling Methods
| Method | Catalyst System | Yield (%) |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 60 |
| Nucleophilic Substitution | CuI/L-proline | 55 |
| Microwave-Assisted | PdCl₂(dppf) | 72 |
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Characterization via (DMSO-d₆, 400 MHz) confirms key signals: δ 8.21 (s, 1H, benzimidazole-H), 3.68 (m, 4H, morpholine-H), and 2.35 (s, 3H, methylphenyl-H) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 433.2124 [M+H]⁺ .
Q & A
Q. What are the common synthetic routes for constructing the benzimidazole-pyrrolidinone core in this compound?
The core structure is synthesized via cyclocondensation of 1,2-diaminobenzene with a substituted pyrrolidinone precursor under acidic reflux conditions. For example, Method A () involves refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone derivatives (e.g., 1a–1c) with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization and crystallization. Yields range from 53% to 67%, with structural confirmation via H NMR, IR, and mass spectrometry. Modifications to the morpholinyl-oxoethyl side chain typically employ nucleophilic substitution or alkylation reactions, as seen in derivatives like Compound 13 ( ).
Q. How is the structural integrity of this compound validated post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction for absolute configuration determination (e.g., SHELX software for refinement ).
- NMR spectroscopy (H and C) to confirm substituent connectivity and regioselectivity. For instance, H NMR of Compound 12 ( ) resolves peaks at δ 7.3–8.1 ppm for aromatic protons and δ 3.2–4.5 ppm for morpholinyl and pyrrolidinone groups.
- Mass spectrometry (e.g., ESI-MS at 25 V) to verify molecular weights (e.g., m/z 418 for Compound 12 ).
Q. What safety protocols are recommended for handling morpholinyl and benzimidazole derivatives?
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact with reactive intermediates like chlorinated alkylating agents.
- Neutralize acidic or basic waste streams (e.g., post-reaction HCl in Method A) before disposal .
- Consult safety data sheets for analogs (e.g., 2-(dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone) for hazard-specific first-aid measures .
Advanced Research Questions
Q. How can synthetic yields be optimized for the morpholinyl-oxoethyl benzimidazole moiety?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in alkylation steps, improving yields by 15–20% compared to THF .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions involving poorly soluble intermediates.
- Purification : Gradient column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7 to 7:3) resolves regioisomeric byproducts, as seen in Compound 14 ( ).
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Dynamic NMR : Detect rotational barriers in morpholinyl groups (e.g., coalescence temperature studies) to explain peak splitting discrepancies .
- DFT calculations : Compare experimental X-ray bond lengths (e.g., C–C = 1.52 Å) with computed values to validate crystallographic models .
- Variable-temperature XRD : Identify thermal motion artifacts that may distort electron density maps .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging structural analogs with anti-inflammatory activity (e.g., BE and BG in ).
- QSAR modeling : Correlate substituent electronegativity (e.g., morpholinyl vs. piperidinyl) with IC values using descriptors like logP and polar surface area .
Q. How does the morpholinyl group influence pharmacokinetic properties?
- Solubility : The morpholinyl-oxoethyl side chain increases water solubility (logS = -3.2) compared to unsubstituted benzimidazoles (logS = -4.5) due to hydrogen-bonding capacity.
- Metabolic stability : In vitro microsomal assays show morpholinyl derivatives resist CYP3A4 oxidation better than piperazinyl analogs, as observed in Compound 13 (t = 45 min vs. 22 min) .
Methodological Tables
Q. Table 1. Synthetic Yields and Characterization Data ()
| Compound ID | Yield (%) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|
| 12 | 65 | 194–195 | H NMR (DMSO-d6): δ 2.3 (s, 3H, CH3), 3.8 (m, 4H, morpholinyl), 7.1–8.1 (m, 9H, Ar-H) |
| 13 | 53 | 138–139 | MS (25 V): m/z 442 [M+H] |
| 14 | 67 | 204 (dec.) | C NMR (CDCl3): δ 170.5 (C=O), 149.2 (benzimidazole C2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
